Prostaglandin E2-1-glyceryl ester
Prostaglandin E2-1-glyceryl ester
Prostaglandin E2 1-glyceryl ester is a 1-monoglyceride resulting from the condensation of the carboxy group of prostaglandin E2 with the 1-hydroxy group of glycerol. It has a role as a human metabolite. It is a 1-monoglyceride, an alicyclic ketone, a prostaglandins E, a tetrol and a secondary allylic alcohol. It is functionally related to a prostaglandin E2.
Brand Name:
Vulcanchem
CAS No.:
37497-47-5
VCID:
VC21086343
InChI:
InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1
SMILES:
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O
Molecular Formula:
C23H38O7
Molecular Weight:
426.5 g/mol
Prostaglandin E2-1-glyceryl ester
CAS No.: 37497-47-5
Cat. No.: VC21086343
Molecular Formula: C23H38O7
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Prostaglandin E2 1-glyceryl ester is a 1-monoglyceride resulting from the condensation of the carboxy group of prostaglandin E2 with the 1-hydroxy group of glycerol. It has a role as a human metabolite. It is a 1-monoglyceride, an alicyclic ketone, a prostaglandins E, a tetrol and a secondary allylic alcohol. It is functionally related to a prostaglandin E2. |
|---|---|
| CAS No. | 37497-47-5 |
| Molecular Formula | C23H38O7 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 2,3-dihydroxypropyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
| Standard InChI | InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1 |
| Standard InChI Key | RJXVYMMSQBYEHN-LVXZDWGESA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OCC(CO)O)O)O |
| SMILES | CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O |
| Canonical SMILES | CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O |
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